4-bromo-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide
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Overview
Description
“4-bromo-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide” is a chemical compound. It has been mentioned in the context of catalytic protodeboronation of pinacol boronic esters .
Synthesis Analysis
The synthesis of thiophene derivatives, which are part of the compound , has been extensively studied . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that produces aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular formula of “this compound” is C12H12BrNO3S2 . It has an average mass of 362.263 Da and a monoisotopic mass of 360.944183 Da .Chemical Reactions Analysis
Thiophene derivatives, which are part of the compound , have been used in various chemical reactions . For instance, they have been used in the synthesis of 3-substituted thieno[3,4-b]thiophene derivatives via hydroxy-based transformations .Physical and Chemical Properties Analysis
Thiophene, a component of the compound , is a five-membered heterocycle that contains one sulfur as a heteroatom with the formula C4H4S . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of new benzenesulfonamide derivatives containing Schiff base groups have been reported, with a focus on their potential applications in photodynamic therapy due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties make them promising Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
- Investigations into sulfonamides incorporating a 4-sulfamoylphenylmethylthiourea scaffold have shown strong affinities towards carbonic anhydrase isozymes, with implications for lowering intraocular pressure in glaucoma treatment due to their water solubility and effectiveness when administered topically (Casini, Scozzafava, Mincione, Menabuoni, & Supuran, 2002).
Biological Activities
- Certain celecoxib derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, revealing that some compounds exhibited significant biological activities with potential therapeutic applications (Küçükgüzel et al., 2013).
- New 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides have been synthesized and tested for their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors, with some derivatives showing strong inhibition against human cytosolic isoforms hCA I and II (Gul et al., 2016).
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential biological activities . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets due to their versatile chemical structure . The presence of the sulfone group in the compound could act as an electron-output site due to its strong electron-withdrawing ability , which might influence its interaction with its targets.
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound’s predicted boiling point is 5661±500 °C, and its predicted density is 1380±006 g/cm3 . These properties might influence its bioavailability.
Result of Action
Based on the known biological activities of thiophene derivatives , it can be inferred that this compound might have potential therapeutic effects.
Action Environment
The chemical properties of the compound, such as its boiling point and density , might be influenced by environmental conditions such as temperature and pressure.
Properties
IUPAC Name |
4-bromo-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3S3/c17-12-5-7-13(8-6-12)24(20,21)18-11-16(19,14-3-1-9-22-14)15-4-2-10-23-15/h1-10,18-19H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGFHOLFYVEQST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)Br)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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